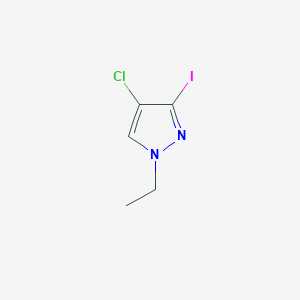

4-Chloro-1-ethyl-3-iodo-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6ClIN2 |

|---|---|

Molecular Weight |

256.47 g/mol |

IUPAC Name |

4-chloro-1-ethyl-3-iodopyrazole |

InChI |

InChI=1S/C5H6ClIN2/c1-2-9-3-4(6)5(7)8-9/h3H,2H2,1H3 |

InChI Key |

HDYOKPFMDJCKBX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)I)Cl |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of 4 Chloro 1 Ethyl 3 Iodo 1h Pyrazole

Electrophilic Aromatic Substitution Mechanisms on the Pyrazole (B372694) Ring

The pyrazole ring possesses a unique electronic structure with two nitrogen atoms, one resembling a pyrrole-like nitrogen and the other a pyridine-like nitrogen. nih.govmdpi.com This configuration, along with the substituents present, governs the outcome of electrophilic aromatic substitution (EAS) reactions. Generally, electrophilic attack is favored at the C4 position of the pyrazole ring. nih.govrrbdavc.org This preference is attributed to the electronic distribution within the ring, where the C4 position is typically more electron-rich and can better stabilize the intermediate carbocation formed during the substitution process without disrupting the aromatic sextet as severely as an attack at C3 or C5. rrbdavc.orgmdpi.com

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated pyrazoles. The electron-deficient nature of the pyrazole ring, particularly at positions C3 and C5, makes it susceptible to nucleophilic attack. nih.govmdpi.com In 4-Chloro-1-ethyl-3-iodo-1H-pyrazole, both the chloro and iodo groups are potential leaving groups for SNAr reactions.

The relative reactivity of the halogens in SNAr is a critical consideration. The C-I bond is generally weaker and more polarizable than the C-Cl bond, making the iodo substituent a better leaving group. Consequently, nucleophilic attack is expected to occur preferentially at the C3 position, displacing the iodide. smolecule.com The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the halogen, forming a tetrahedral intermediate. The subsequent departure of the halide restores the aromaticity of the pyrazole ring. The stability of this intermediate is influenced by the electron-withdrawing nature of the other substituents and the pyrazole ring itself.

Halogen Dance Reactions and Halogen Exchange in Pyrazoles

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, typically under basic conditions. wikipedia.orgclockss.org This reaction is driven by the formation of a more stable carbanion intermediate. wikipedia.org For halogenated pyrazoles, this phenomenon can lead to isomeric products that might not be accessible through direct synthesis. utexas.edu

In the case of this compound, a halogen dance reaction could potentially involve the migration of the iodine atom. The reaction is typically initiated by deprotonation of the ring by a strong, non-nucleophilic base, such as a lithium amide. wikipedia.org The resulting pyrazolyl anion can then undergo an intramolecular halogen transfer. The thermodynamic stability of the intermediate and final pyrazolyl anions dictates the direction and feasibility of the halogen dance. While specific studies on this compound are not prevalent, the principles of halogen dance on other heterocyclic systems suggest that such a rearrangement is a plausible, albeit potentially complex, transformation. thieme-connect.dewhiterose.ac.ukresearchgate.netnih.gov

Mechanistic Insights into Cross-Coupling Reactions of Halogenated Pyrazoles

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated pyrazoles are excellent substrates for these transformations. smolecule.com The differential reactivity of the C-I and C-Cl bonds in this compound allows for selective functionalization.

The general mechanism for these cross-coupling reactions involves a catalytic cycle with a palladium(0) species. wikipedia.orgyoutube.com The first and often rate-determining step is the oxidative addition of the palladium catalyst into the carbon-halogen bond. The reactivity order for this step is typically C-I > C-Br > C-Cl. researchgate.net Therefore, in this compound, the palladium catalyst will selectively insert into the C-I bond at the C3 position. smolecule.comresearchgate.net

Following oxidative addition, the resulting organopalladium(II) complex undergoes transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling) with the coupling partner. The final step is reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst. wikipedia.orgyoutube.com This high selectivity allows for the sequential functionalization of the pyrazole ring, where the iodo group can be replaced first, followed by a subsequent cross-coupling reaction at the chloro-substituted position under more forcing conditions.

Table 1: Reactivity of Halogenated Pyrazoles in Cross-Coupling Reactions

| Cross-Coupling Reaction | Typical Catalyst | Reactivity Order of Halogen | Ref. |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | I > Br > Cl | researchgate.net |

| Heck Reaction | Pd(OAc)₂, PdCl₂ | I > Br > Cl | wikipedia.orgthieme-connect.de |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | I > Br > Cl | researchgate.netwikipedia.orgrsc.org |

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly impact the reaction rates, yields, and even the mechanism of reactions involving halogenated pyrazoles. rsc.orgwhiterose.ac.uk In SNAr reactions, polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and can also stabilize the charged Meisenheimer intermediate.

For palladium-catalyzed cross-coupling reactions, the solvent plays multiple roles. It must dissolve the reactants and the catalyst, and it can also influence the stability and reactivity of the catalytic species. whiterose.ac.uk For instance, in Suzuki couplings, a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous base is commonly used. The solvent system facilitates the transfer of the base and the organoboron reagent into the organic phase where the reaction occurs. researchgate.netresearchgate.net The polarity and coordinating ability of the solvent can affect the rates of oxidative addition and reductive elimination. rsc.org In some cases, the use of ethereal solvents can lead to lower yields in cross-coupling reactions. researchgate.net

Role of Substituents (Chloro, Iodo, Ethyl) in Directing Reactivity

The substituents on the this compound ring have distinct roles in directing its reactivity.

Chloro Group (at C4): The chloro group is a moderately deactivating group for electrophilic aromatic substitution due to its inductive electron withdrawal. In nucleophilic aromatic substitution and cross-coupling reactions, the C-Cl bond is significantly less reactive than the C-I bond, allowing for selective reactions at the C3 position. smolecule.comresearchgate.net

Iodo Group (at C3): The iodo group is the most influential substituent in directing the reactivity of this molecule in many transformations. Its high polarizability and the weakness of the C-I bond make it an excellent leaving group in both SNAr and cross-coupling reactions. smolecule.com This allows for the selective introduction of a wide range of functional groups at the C3 position.

The interplay of these electronic and steric effects ultimately governs the chemical behavior of this compound, making it a versatile building block in organic synthesis. The predictable and differential reactivity of its halogen substituents provides a powerful handle for the construction of more complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 1 Ethyl 3 Iodo 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4-Chloro-1-ethyl-3-iodo-1H-pyrazole. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the pyrazole (B372694) ring.

The ¹H NMR spectrum is expected to show a characteristic singlet for the proton at the C5 position of the pyrazole ring. The N-ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl (-CH₃) protons, which will appear as a triplet.

In the ¹³C NMR spectrum, the chemical shifts of the pyrazole ring carbons are influenced by the attached substituents. The C3 carbon, bonded to the iodine atom, is expected to show a significant upfield shift due to the 'heavy atom effect'. nih.gov Conversely, the C4 carbon will be deshielded by the electron-withdrawing chlorine atom. The C5 carbon will resonate at a position typical for a proton-bearing sp² carbon in a heteroaromatic system. The signals for the ethyl group carbons will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C3 | - | - | ~75-85 |

| C4 | - | - | ~130-140 |

| C5 | ~7.5-7.7 | s | ~135-145 |

| N-CH₂ | ~4.1-4.3 | q | ~45-50 |

| N-CH₂-CH₃ | ~1.4-1.6 | t | ~14-16 |

Note: Predicted values are based on analogous structures and established substituent effects in pyrazole systems.

For pyrazoles that are unsubstituted at the N1 position, tautomerism is a key characteristic, involving the migration of the N-H proton between the two nitrogen atoms. nih.gov This phenomenon can be studied using techniques such as deuterium (B1214612) exchange, where the N-H proton is replaced by deuterium upon addition of D₂O, leading to the disappearance of the N-H signal in the ¹H NMR spectrum.

However, in the case of this compound, the nitrogen at the N1 position is substituted with an ethyl group. This substitution eliminates the possibility of the common N-H tautomerism. nih.gov Consequently, deuterium exchange studies aimed at probing this type of tautomerism are not applicable to this molecule as there is no labile proton on the pyrazole ring.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the primary expected correlation would be between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would show a clear correlation between the C5-H proton and the C5 carbon, as well as correlations for the ethyl group's -CH₂ and -CH₃ protons to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular skeleton. Key correlations would be expected from the C5-H proton to the C3 and C4 carbons, and from the N-CH₂ protons to the C5 carbon of the pyrazole ring. These correlations are vital for confirming the 1,3,4-substitution pattern.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | ¹H Signal (ppm) | Correlating ¹³C Signal(s) (ppm) | Interpretation |

|---|---|---|---|

| HSQC | C5-H (~7.6) | C5 (~140) | Direct C-H bond at position 5 |

| N-CH₂ (~4.2) | N-CH₂ (~48) | Direct C-H bond in ethyl group | |

| N-CH₂-CH₃ (~1.5) | N-CH₂-CH₃ (~15) | Direct C-H bond in ethyl group | |

| HMBC | C5-H (~7.6) | C3 (~80), C4 (~135) | Confirms C5 proton adjacent to C3/C4 |

| N-CH₂ (~4.2) | C5 (~140) | Confirms N-ethyl group is attached at N1 |

Note: Predicted values are illustrative and based on data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₅H₆ClIN₂.

HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺ with a measured mass-to-charge ratio (m/z) that corresponds precisely to the theoretical value calculated for C₅H₇ClIN₂⁺. This level of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. The presence of chlorine and iodine would also generate a characteristic isotopic pattern in the mass spectrum. The use of HRMS is a standard characterization method for novel heterocyclic compounds. arkat-usa.org

Table 3: Molecular Formula and Mass Data for this compound

| Attribute | Value |

|---|---|

| Molecular Formula | C₅H₆ClIN₂ |

| Monoisotopic Mass | 255.9264 g/mol |

| Predicted [M+H]⁺ | 256.9337 |

X-ray Crystallography for Solid-State Structure Determination

In N-unsubstituted pyrazoles, such as 4-chloro-1H-pyrazole, the crystal structure is dominated by intermolecular N-H···N hydrogen bonds, which lead to the formation of aggregates like trimers or catemeric chains. nih.govmdpi.com However, due to the presence of the ethyl group at the N1 position, this compound lacks the N-H proton necessary for this type of classical hydrogen bonding.

A significant feature expected in the crystal structure of this compound is the presence of halogen bonds. bohrium.com Halogen bonding is a non-covalent interaction where an electropositive region (the σ-hole) on a halogen atom interacts with a Lewis basic site, such as a nitrogen atom. dntb.gov.ua

The iodine atom at the C3 position is particularly well-suited to act as a halogen bond donor due to its high polarizability. bohrium.com Therefore, strong C3-I···N2 interactions between adjacent pyrazole molecules are highly probable. These interactions can be highly directional and play a crucial role in crystal engineering, often dictating the primary packing motif. Weaker C4-Cl···N or C3-I···Cl halogen bonds might also be present, further stabilizing the crystal lattice. The study of halogen bonding in substituted pyrazoles is an active area of research, with iodo-analogues recognized for forming robust halogen-bonded networks. bohrium.comdntb.gov.ua

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloro-1H-pyrazole |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups and the elucidation of bonding characteristics within a molecule. For this compound, the vibrational spectra are expected to exhibit a series of characteristic bands corresponding to the vibrations of the pyrazole ring, the N-ethyl group, and the carbon-halogen bonds.

The analysis of the vibrational modes of the pyrazole ring is fundamental. The pyrazole nucleus, a five-membered aromatic heterocycle, possesses distinct stretching and bending vibrations. The C-H stretching vibrations of the pyrazole ring typically appear in the region of 3100-3200 cm⁻¹. The C=C and C=N stretching vibrations within the ring are expected to produce a group of bands in the 1400-1600 cm⁻¹ region. The ring breathing vibrations, which involve the concerted expansion and contraction of the entire ring, are also characteristic and are anticipated in the fingerprint region.

The presence of the N-ethyl group introduces additional vibrational signatures. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl and methylene groups are expected in the 2900-3000 cm⁻¹ range. The corresponding bending (scissoring, wagging, twisting, and rocking) vibrations of the CH₂ and CH₃ groups will be observable at lower frequencies, typically in the 1375-1475 cm⁻¹ and 720-1340 cm⁻¹ regions, respectively.

A hypothetical data table of expected FT-IR and FT-Raman bands for this compound, based on the analysis of related compounds, is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H stretching (pyrazole ring) | 3100 - 3200 | FT-IR, FT-Raman |

| C-H stretching (ethyl group) | 2900 - 3000 | FT-IR, FT-Raman |

| C=C and C=N stretching (ring) | 1400 - 1600 | FT-IR, FT-Raman |

| CH₂ and CH₃ bending | 1375 - 1475 | FT-IR |

| C-Cl stretching | 600 - 800 | FT-IR |

| C-I stretching | 500 - 600 | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions are typically π → π* and n → π*.

The pyrazole ring, being an aromatic system, is expected to exhibit strong π → π* transitions. These transitions involve the excitation of electrons from the bonding π orbitals to the antibonding π* orbitals of the conjugated system. The presence of substituents on the pyrazole ring, such as the chloro, iodo, and ethyl groups, can influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max).

The nitrogen atoms in the pyrazole ring possess lone pairs of electrons (n electrons). Consequently, n → π* transitions, which are generally weaker than π → π* transitions, are also possible. These transitions involve the excitation of a non-bonding electron to an antibonding π* orbital.

The specific λ_max values for this compound are not documented in the available literature. However, based on the UV-Vis spectra of related pyrazole derivatives, it is anticipated that the primary absorption bands will fall within the ultraviolet region, likely between 200 and 400 nm. The exact position and intensity of the absorption bands will be dependent on the solvent used for the measurement, as solvent polarity can affect the energy levels of the molecular orbitals.

A hypothetical UV-Vis absorption data table for this compound is provided below, outlining the expected electronic transitions.

| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

| π → π | 220 - 280 | High |

| n → π | 280 - 350 | Low |

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical studies published for the compound This compound . While research exists for related pyrazole derivatives, such as 4-chloro-1H-pyrazole and 4-iodo-1H-pyrazole, the specific data required to populate the requested article sections for the ethylated and di-substituted target molecule is not present in the public domain.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline provided, as no published data exists for the following topics concerning this compound:

Density Functional Theory (DFT) Calculations , including:

Geometry Optimization and Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) Analysis

Reactivity Descriptors (e.g., Fukui Functions)

Vibrational Frequency Analysis

Molecular Dynamics (MD) Simulations for Conformational Analysis

To provide an article on these topics would require fabricating data, which would compromise the scientific accuracy and integrity of the information.

Computational and Theoretical Studies on 4 Chloro 1 Ethyl 3 Iodo 1h Pyrazole

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Currently, there is no publicly available research detailing specific quantum chemical investigations into the reaction mechanisms and transition states of 4-Chloro-1-ethyl-3-iodo-1H-pyrazole. While theoretical studies are a common practice for understanding the reactivity and transformation pathways of novel compounds, specific studies on this particular pyrazole (B372694) derivative have not been published in the reviewed scientific literature.

Non-Linear Optical (NLO) Properties and Related Electronic Characteristics

Investigations into the non-linear optical (NLO) properties of this compound are not found in the current body of scientific literature. The study of NLO properties is crucial for identifying materials with potential applications in optoelectronics and photonics. Such studies typically involve computational calculations of polarizability and hyperpolarizability, but these have not been reported for this specific compound.

Solvent Effects in Theoretical Calculations

There is no available research that specifically addresses the theoretical calculations of solvent effects on this compound. Understanding how different solvents influence the electronic structure, stability, and reactivity of a compound is a critical aspect of computational chemistry. However, studies employing models such as the Polarizable Continuum Model (PCM) or others to evaluate the behavior of this compound in various media have not been documented in published research.

Synthetic Utility and Advanced Chemical Transformations of 4 Chloro 1 Ethyl 3 Iodo 1h Pyrazole

Utilization as a Building Block in Complex Organic Synthesis

The strategic placement of chloro and iodo substituents on the 1-ethyl-1H-pyrazole core makes 4-Chloro-1-ethyl-3-iodo-1H-pyrazole a highly sought-after intermediate in multistep organic synthesis. The pyrazole (B372694) scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov The presence of two different halogens offers orthogonal handles for sequential chemical modifications, allowing for the controlled and stepwise introduction of various functional groups.

This building block provides a platform for creating a library of substituted pyrazoles with potential applications in drug discovery and agrochemicals. The ethyl group at the N1 position enhances solubility in organic solvents, facilitating its use in a wide array of reaction conditions. The ability to selectively functionalize the C3 and C4 positions is a key advantage in the design of complex molecular architectures.

Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds in this compound is the cornerstone of its utility in cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition with palladium catalysts than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the C3 position while leaving the C4-chloro group intact for subsequent transformations. A variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, can be employed to introduce new carbon-carbon and carbon-heteroatom bonds.

Regioselective Coupling at the C3-Iodo Position

The greater reactivity of the C-I bond enables highly regioselective cross-coupling reactions at the C3 position of the pyrazole ring. For instance, in Suzuki-Miyaura coupling reactions, the C3-iodo group will preferentially react with a boronic acid in the presence of a palladium catalyst and a base, leaving the C4-chloro substituent untouched. This selectivity is crucial for the synthesis of 3-aryl or 3-heteroaryl pyrazoles.

Similarly, Sonogashira coupling reactions with terminal alkynes occur selectively at the C3-iodo position. This allows for the introduction of alkynyl moieties, which are valuable functional groups for further synthetic manipulations or for their electronic properties in materials science applications. The selective functionalization of the C3 position is a common and predictable outcome in these cross-coupling reactions.

Regioselective Coupling at the C4-Chloro Position

While less reactive than the C-I bond, the C-Cl bond at the C4 position can also participate in cross-coupling reactions under more forcing conditions or with specialized catalytic systems. After the C3 position has been functionalized, the C4-chloro group can be targeted for a second cross-coupling reaction. This allows for a stepwise introduction of different substituents at the C3 and C4 positions. For example, a Suzuki-Miyaura or Buchwald-Hartwig amination reaction can be performed at the C4 position after an initial Sonogashira coupling at the C3 position. The ability to selectively activate the C-Cl bond, often by using more electron-rich phosphine (B1218219) ligands or higher reaction temperatures, is key to this strategy.

Sequential or Orthogonal Functionalization Strategies

The differential reactivity of the two halogen atoms in this compound is ideally suited for sequential or orthogonal functionalization strategies. This approach allows for the programmed synthesis of unsymmetrically substituted pyrazoles. A typical sequence involves an initial palladium-catalyzed cross-coupling reaction at the more reactive C3-iodo position, followed by a second, distinct cross-coupling reaction at the less reactive C4-chloro position.

This powerful strategy enables the construction of complex pyrazole derivatives with precise control over the substitution pattern. For example, an aryl group can be introduced at C3 via a Suzuki coupling, followed by the introduction of an amino group at C4 via a Buchwald-Hartwig amination. This one-pot or stepwise approach provides access to a vast chemical space of polysubstituted pyrazoles that would be difficult to access through other synthetic routes.

Lithiation and Transmetalation Reactions for Further Derivatization

Beyond cross-coupling reactions, the halogen atoms on this compound can be utilized in lithiation and transmetalation reactions to generate organometallic intermediates for further derivatization. Halogen-metal exchange, typically using organolithium reagents such as n-butyllithium or t-butyllithium, can be performed selectively at the more reactive C3-iodo position at low temperatures.

The resulting 3-lithiated pyrazole species is a potent nucleophile that can react with a wide range of electrophiles. This allows for the introduction of various functional groups, including aldehydes, ketones, carboxylates (via reaction with CO2), and silyl (B83357) groups. Subsequent transmetalation of the lithiated intermediate with a metal salt, such as zinc chloride or a borate (B1201080) ester, can generate the corresponding organozinc or boronic ester derivatives, which can then be used in other cross-coupling reactions. This methodology provides a complementary approach to palladium-catalyzed reactions for the functionalization of the pyrazole core. For instance, treatment with n-BuLi followed by trapping with elemental iodine can be used to introduce an iodine atom at a specific position. nih.gov

Cyclization and Annulation Reactions to Form Fused Heterocycles

This compound can serve as a precursor for the synthesis of fused heterocyclic systems. The functional groups introduced through the reactions described above can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of new rings fused to the pyrazole core. These annulation reactions are a powerful tool for constructing complex polycyclic aromatic systems.

For example, a substituent introduced at the C3 position containing a nucleophilic group can be induced to react with the chloro group at the C4 position, or with a functional group attached to the N1-ethyl group, to form a new ring. Such strategies have been employed to synthesize a variety of fused pyrazole systems, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and other related heterocycles. nih.govresearchgate.net These fused systems are of significant interest in medicinal chemistry due to their often-enhanced biological activities compared to their monocyclic precursors. beilstein-journals.orgresearchgate.net The synthesis of these fused heterocycles often involves the formation of pyrazole-diazepinone systems through oxirane ring-opening and direct cyclization. nih.gov

Functional Group Interconversions on the Pyrazole Scaffold

The distinct reactivity of the chloro and iodo substituents on the this compound ring enables a variety of selective functional group interconversions. The iodo group at the 3-position is particularly amenable to transformation, primarily through cross-coupling reactions, while the chloro group at the 4-position offers opportunities for other modifications.

The utility of iodo-substituted pyrazoles as precursors for further functionalization is well-established. For instance, the iodine atom can be readily displaced or involved in coupling reactions to introduce new substituents onto the pyrazole ring. While specific studies on this compound are not extensively detailed in the provided search results, the general reactivity of iodo-pyrazoles can be inferred. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly employed to introduce alkynyl groups at the position of the iodine. arkat-usa.org This involves the reaction of the iodo-pyrazole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Furthermore, the iodo group can be converted into other functionalities. For example, it can be transformed into a boronic acid or ester via a Miyaura borylation, which can then participate in Suzuki couplings to form carbon-carbon bonds with aryl or vinyl halides. Additionally, the iodo group can be subjected to metal-halogen exchange reactions, typically using organolithium or Grignard reagents, to generate a nucleophilic pyrazole species that can react with various electrophiles.

The chloro group at the 4-position is generally less reactive in palladium-catalyzed cross-coupling reactions compared to the iodo group. smolecule.com This differential reactivity allows for selective functionalization at the 3-position while leaving the 4-position intact for subsequent transformations. However, under more forcing conditions or with specific catalyst systems, the chloro group can also participate in cross-coupling reactions.

Beyond cross-coupling, nucleophilic aromatic substitution (SNAr) reactions can potentially be employed to replace the chloro or iodo groups with other nucleophiles, such as amines, alkoxides, or thiols. The electron-deficient nature of the pyrazole ring can facilitate such reactions. smolecule.com The relative reactivity of the two halogen atoms in SNAr reactions would depend on the specific nucleophile and reaction conditions.

Role as a Precursor for Material Science Applications (excluding biological/clinical)

The pyrazole scaffold is a recognized component in the design of functional materials, particularly in the field of organic electronics. arkat-usa.org Substituted pyrazoles have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as ligands for transition metals. arkat-usa.org The ability to introduce various functional groups onto the pyrazole ring through the transformation of the chloro and iodo substituents makes this compound a promising precursor for the synthesis of novel materials with tailored electronic and photophysical properties.

For instance, the introduction of aromatic or heteroaromatic groups through cross-coupling reactions can lead to the formation of conjugated systems with potential applications in organic semiconductors or as fluorescent materials. The specific substituents introduced can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for optimizing the performance of organic electronic devices.

While direct applications of this compound in material science are not explicitly detailed in the provided search results, the synthetic versatility it offers makes it a valuable starting material for the exploration of new pyrazole-based materials. The ability to selectively functionalize both the 3- and 4-positions allows for the creation of a diverse library of compounds for screening in various material science applications.

Table of Reaction Types and Potential Products

| Starting Material | Reaction Type | Potential Product |

| This compound | Sonogashira Coupling | 4-Chloro-1-ethyl-3-(alkynyl)-1H-pyrazole |

| This compound | Suzuki Coupling (via borylation) | 4-Chloro-1-ethyl-3-(aryl/vinyl)-1H-pyrazole |

| This compound | Nucleophilic Aromatic Substitution | 4-Chloro-1-ethyl-3-(amino/alkoxy/thio)-1H-pyrazole |

Future Research Trajectories for Halogenated N Substituted Pyrazoles

Development of Novel and Green Synthetic Methodologies

The synthesis of halogenated pyrazoles is moving towards more environmentally benign and efficient methods. Traditional synthetic routes are often being replaced by innovative approaches that reduce waste, avoid harsh conditions, and improve atom economy.

Key Developments:

Multicomponent Reactions (MCRs): These reactions offer a powerful strategy for synthesizing complex pyrazole (B372694) derivatives in a single step from three or more starting materials, enhancing efficiency. researchgate.netresearchgate.netrsc.org Recent advancements have demonstrated the use of MCRs for creating fully substituted pyrazoles. rsc.org

Electrochemical Synthesis: Electrochemical methods are emerging as a green alternative for halogenation. rsc.org For instance, the electrochemical chlorination of pyrazole precursors avoids the use of corrosive reagents like sulfuryl chloride, with byproducts like HCl potentially being recycled. google.com An electrochemical cascade reaction has been developed for synthesizing 4-halopyrazoles under mild conditions in an aqueous solvent system without a transition metal catalyst. rsc.org

Photocatalysis: Visible-light photoredox catalysis enables the synthesis of polysubstituted pyrazoles under very mild conditions, using air as the terminal oxidant. organic-chemistry.org This method represents a significant step towards sustainable chemical synthesis.

Green Solvents and Catalysts: Research is increasingly focused on using environmentally friendly solvents like water for halogenation reactions. researchgate.net Metal-free protocols, which use inexpensive and safe halogenating reagents like N-halosuccinimides (NXS), are also gaining prominence. beilstein-archives.orgthieme-connect.com

Microwave-Assisted Synthesis: Microwave-induced techniques have been shown to produce high yields of pyrazole derivatives in shorter reaction times, offering an energy-efficient synthetic route. researchgate.netnih.gov

Table 1: Comparison of Synthetic Methodologies for Halogenated Pyrazoles

Exploration of Under-explored Reaction Pathways and Reactivity Patterns

While the reactivity of the C-4 position of the pyrazole ring is well-documented, future studies will likely delve into less common transformations and the distinct reactivity of different halogen substituents, as seen in 4-Chloro-1-ethyl-3-iodo-1H-pyrazole.

Key Areas of Exploration:

Direct C-H Functionalization: This approach provides a direct route to functionalized pyrazoles without the need for pre-functionalized starting materials, representing a highly atom-economical strategy. researchgate.netrsc.orgresearchgate.net The inherent electronic properties of the pyrazole ring, with its Lewis basic N2 site, can direct C-H functionalization at specific positions. researchgate.net

Differential Reactivity: In di-halogenated pyrazoles, the different halogens exhibit distinct reactivity. For example, in this compound, the iodo group at the C-3 position is a better leaving group in nucleophilic substitutions and more reactive in palladium-catalyzed cross-coupling reactions than the chloro group at C-4. smolecule.com This differential reactivity allows for sequential and site-selective modifications.

Radical and Cycloaddition Reactions: The use of radical intermediates and [3+2] cycloaddition reactions is expanding the synthetic toolbox for creating diverse pyrazole structures. organic-chemistry.orgmdpi.comnih.gov For example, 1,3-dipolar cycloaddition of sydnones with activated dipolarophiles provides a straightforward route to halogenated pyrazoles. nih.gov

Site-Selective Dehalogenation: The ability to selectively remove one halogen while leaving another intact is crucial for multi-step syntheses. smolecule.com Developing more refined methods for site-selective dehalogenation will enhance the synthetic utility of poly-halogenated pyrazoles.

Advanced Catalytic Systems for Efficient Functionalization

Catalysis is central to the functionalization of pyrazoles. The development of more active, selective, and robust catalytic systems is a major research thrust.

Key Catalytic Advances:

Palladium and Copper Catalysis: Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira are standard methods for forming new C-C bonds at the halogenated positions of the pyrazole ring. researchgate.netsmolecule.comarkat-usa.org Copper-catalyzed reactions, including Ullmann-type couplings and alkyne cyclizations, are also widely used and continue to be improved. smolecule.comnih.govmdpi.com

Other Transition Metals: Catalysts based on rhodium, ruthenium, and platinum are being explored for novel transformations, such as oxidative C-N coupling and rearrangement/cyclization cascades. organic-chemistry.orgresearchgate.netnih.gov

Dual Catalysis: The combination of different catalytic modes, such as the dual photoredox/cobalt catalysis system for the hydrohalogenation of alkenes, opens up new reaction pathways that are not accessible through single catalysts. acs.org

Biocatalysis: Engineered enzymes are being developed for highly selective reactions, such as the N-alkylation of pyrazoles. nih.gov This approach offers unparalleled selectivity, which is often difficult to achieve with traditional chemical catalysts.

Table 2: Catalytic Systems for Pyrazole Functionalization

Deeper Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of pyrazole-based compounds and reactions.

Key Integration Strategies:

Rational Drug Design: Computational tools like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies are instrumental in designing pyrazole derivatives with specific biological activities. researchgate.netresearchgate.netnih.gov These methods help in predicting the interaction between a ligand and its target protein, guiding the synthesis of more potent and selective compounds. nih.gov

Mechanism Elucidation: Density Functional Theory (DFT) calculations and other computational methods are used to investigate reaction mechanisms, understand regioselectivity, and predict the outcomes of new reactions. acs.org This understanding allows for the rational design of improved catalytic systems and reaction conditions.

Predictive Modeling: Computational chemistry can predict various physicochemical properties of novel pyrazole compounds, aiding in their characterization and development. uni.lu This predictive power reduces the need for extensive trial-and-error experimentation.

Design of New Pyrazole-Based Scaffolds for Advanced Chemical Applications

The versatility of the pyrazole ring makes it a "privileged scaffold" in medicinal chemistry and a valuable component in materials science and agrochemistry. nih.gov Future research will focus on creating novel pyrazole-based structures with tailored properties.

Future Design Directions:

Medicinal Chemistry: The pyrazole scaffold is a key building block for developing inhibitors of various enzymes, such as protein kinases, which are important targets in cancer therapy. nih.govalfred.edu The design of new pyrazole derivatives will continue to be a major focus in the search for new drugs. researchgate.net

Agrochemicals: Halogenated pyrazoles are integral to many modern pesticides and herbicides. beilstein-archives.orgmdpi.com The design of new derivatives aims to improve efficacy, selectivity, and environmental safety profiles.

Coordination Chemistry: Pyrazoles with functionalized side chains are being designed as ligands for transition metal complexes. nih.gov By attaching the ligating group to a carbon atom of the ring, the uncoordinated nitrogen atom remains available for hydrogen bonding, which can influence the properties of the resulting metal complex. nih.gov

Hybrid Molecules: The synthesis of hybrid molecules that combine the pyrazole core with other heterocyclic systems (e.g., thiazole, oxindole) is a promising strategy for developing compounds with novel biological activities. mdpi.comnih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.